tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUUJFKWXBYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Approaches
Cyclization reactions form the pyrrolidine core while introducing the 3-bromophenyl substituent. A representative method involves the condensation of 3-bromobenzaldehyde with a primary amine, followed by intramolecular cyclization. For example, reacting 3-bromobenzaldehyde with 4-aminobutanol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields a pyrrolidine precursor. Subsequent esterification with tert-butyl chloroformate under anhydrous conditions completes the synthesis.
Key Reaction Parameters :
Coupling Reactions for Aryl Group Introduction
Palladium-catalyzed cross-coupling reactions enable precise introduction of the 3-bromophenyl group. Starting from tert-butyl 2-chloropyrrolidine-1-carboxylate, a Suzuki–Miyaura coupling with 3-bromophenylboronic acid in the presence of Pd(PPh₃)₄ achieves selective arylation.
Optimized Conditions :
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Reaction Time: 12–18 hours
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency. A two-step protocol involves:
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Pyrrolidine Formation : Continuous cyclization of 3-bromocinnamaldehyde with ethylenediamine in a microreactor (residence time: 5–10 minutes).
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Esterification : In-line mixing with tert-butyl chloroformate at 0°C, followed by automated purification via crystallization.
Advantages :
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40% reduction in solvent use compared to batch processes
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Purity >98% by HPLC
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (e.g., DCM) | Maximizes cyclization rate |
| Reaction Temperature | 70–90°C | Balances kinetics vs. decomposition |
| Catalyst Loading | 5–7 mol% ZnCl₂ | Cost-effective catalysis |
Data derived from kinetic studies show that exceeding 90°C promotes side reactions (e.g., over-alkylation), reducing yields by 15–20%.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 65 | 95 | Moderate |
| Suzuki Coupling | 82 | 98 | High |
| Continuous Flow | 78 | 99 | Industrial |
The Suzuki coupling route offers superior yield and purity but requires stringent control over palladium residues (<10 ppm).
Critical Challenges and Solutions
Byproduct Formation
The primary byproduct, tert-butyl 2-(3-bromophenyl)piperidine-1-carboxylate, arises from over-alkylation during cyclization. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that are crucial in developing new pharmaceuticals and agrochemicals. For instance:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the synthesis of derivatives with enhanced biological activity.
- Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids, which are pivotal in further synthetic pathways.
Biological Studies
In biological research, this compound is utilized for modifying biological molecules, aiding in the study of enzyme interactions and receptor binding. Its ability to interact with specific molecular targets makes it valuable in medicinal chemistry.
- Case Study : A study demonstrated that derivatives of this compound exhibited varying levels of activity against specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.
Industrial Applications
The compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for industrial applications where precise chemical transformations are required.
Specialty Chemicals Production
In the chemical industry, this compound is used to synthesize specialty chemicals that find applications in:
- Pharmaceuticals : As an intermediate for synthesizing complex drug molecules.
- Agrochemicals : In the formulation of pesticides and herbicides that require specific structural characteristics for efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.
Comparison with Similar Compounds
Aryl-Substituted Pyrrolidine Derivatives
Compounds with aryl groups on the pyrrolidine ring exhibit distinct electronic and steric properties depending on substituents.
Key Observations :
- Electronic Effects: Fluorine and trifluoromethyl groups in compounds 46 and 47 enhance electrophilicity, making them suitable for Suzuki-Miyaura couplings .
Benzyl-Substituted Pyrrolidine Derivatives
Substituents on the benzyl ring influence solubility and reactivity.
Key Observations :
- Substituent Position : Ortho-substituted derivatives (e.g., 2-methylbenzyl) show lower yields (30%) compared to para-substituted analogs (70%), likely due to steric hindrance .
- Biological Relevance : The target compound’s bromophenyl group may offer improved halogen bonding in receptor interactions compared to alkyl-substituted analogs.
Heterocyclic and Alkyl-Substituted Analogs
Compounds with heterocycles or alkyl chains exhibit divergent reactivity.
Key Observations :
- Heterocyclic Analogs : Pyridine-containing derivatives () are prioritized in kinase inhibitor development due to their ability to mimic adenine in ATP-binding pockets.
- Alkyl Bromine vs. Aryl Bromine : The target compound’s aryl bromine is more amenable to cross-coupling (e.g., Buchwald-Hartwig), while alkyl bromine in favors nucleophilic substitutions .
Biological Activity
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its pharmacological implications.
- Molecular Formula : C11H22BrNO2
- Molecular Weight : 326.23 g/mol
- CAS Number : 2061996-90-3
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with brominated phenyl compounds. The process often utilizes standard organic synthesis techniques, including nucleophilic substitution and esterification reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cellular proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 | 0.56 | Induction of apoptosis via caspase activation |
| Compound B | U937 | 1.4 | Inhibition of tubulin polymerization |
In a comparative study, this compound exhibited moderate antiproliferative activity against human leukemia cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against Gram-positive bacteria. Similar pyrrole derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) values against various pathogens.
These findings indicate that modifications in the bromophenyl moiety may enhance the antimicrobial efficacy of pyrrolidine derivatives.
Neuroprotective Effects
Studies on related compounds have indicated neuroprotective effects against oxidative stress in glial cells. The presence of bromine in the phenyl ring may contribute to improved lipophilicity and bioavailability, enhancing neuroprotective action .
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine derivatives, including this compound, for their effects on apoptosis in cancer cells. The study utilized flow cytometry to assess apoptotic markers and found that compounds with similar structures significantly increased hypodiploid cell populations, indicating enhanced apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, using intermediates like brominated aryl halides and pyrrolidine derivatives. For example, tert-butyl-protected pyrrolidine scaffolds can react with 3-bromophenyl boronic acid under Pd(dppf)Cl₂ catalysis in the presence of potassium acetate . Optimizing reaction temperature (e.g., 80–100°C), solvent (e.g., DMF or THF), and catalyst loading (1–5 mol%) is critical to achieving yields >70%. Side reactions, such as debromination or over-coupling, can be mitigated by controlling stoichiometry and using inert atmospheres .
Q. How can the enantiomeric purity of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate be validated?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is employed to resolve enantiomers. Retention times and peak areas are compared against racemic standards. Absolute configuration can be confirmed via X-ray crystallography or by synthesizing derivatives with known stereochemistry (e.g., using (R)- or (S)-Boc-protected starting materials) .
Q. What spectroscopic techniques are most effective for characterizing tert-butyl-protected pyrrolidine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and the pyrrolidine ring protons (δ ~3.0–4.0 ppm). Aromatic protons from the 3-bromophenyl group appear as a multiplet at δ ~7.2–7.5 ppm .
- HRMS : Exact mass analysis confirms molecular formula (e.g., C₁₅H₂₀BrNO₂ requires [M+H]⁺ = 326.0712) .
- IR : Stretching vibrations for C=O (Boc group) at ~1680–1720 cm⁻¹ and C-Br at ~560–600 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromophenyl substituent influence reactivity in subsequent functionalization?
- Methodological Answer : The bromine atom acts as an ortho/para-directing group, enabling regioselective electrophilic substitution or cross-coupling. Steric hindrance from the tert-butyl group slows nucleophilic attack at the pyrrolidine nitrogen. Computational studies (DFT) can model charge distribution, while Hammett σ constants quantify electronic effects. For example, the bromine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, facilitating Suzuki couplings .
Q. What strategies minimize racemization during Boc deprotection of chiral pyrrolidine derivatives?
- Methodological Answer : Acidic deprotection (e.g., TFA in DCM at 0°C) is preferred over thermal methods to preserve stereochemistry. Monitoring reaction progress via TLC or in-situ IR prevents over-exposure to acidic conditions. Chiral auxiliaries or kinetic resolution using enzymes (e.g., lipases) can further retain enantiopurity .
Q. How can conflicting LogP values (e.g., 2.72 vs. 3.15) for similar derivatives be reconciled in solubility studies?
- Methodological Answer : Discrepancies arise from measurement techniques (shake-flask vs. HPLC) or solvent systems. Standardize LogP determination using the shake-flask method with octanol/water partitioning. Computational tools (e.g., MarvinSketch) predict theoretical values, while experimental validation via UV-Vis spectroscopy at λ_max accounts for solute-solvent interactions .
Data Contradiction Analysis
Q. Why do reported melting points for tert-butyl pyrrolidine carboxylates vary across literature?
- Methodological Answer : Variations stem from polymorphism, impurities, or hydration states. For example, (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate may exhibit a melting range of 95–98°C when purified via column chromatography (hexanes/EtOAc), but recrystallization from ethanol/water narrows this to 97–98°C . Differential Scanning Calorimetry (DSC) and PXRD (powder X-ray diffraction) identify polymorphic forms.
Experimental Design Considerations
Q. What safety protocols are critical when handling tert-butyl esters with brominated aryl groups?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., brominated intermediates).
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Halogenated waste containers for brominated byproducts.
- Emergency Response : Neutralize acid spills with sodium bicarbonate; consult SDS for specific first-aid measures .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
